![molecular formula C8H9N3S3 B1622356 4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 448947-84-0](/img/structure/B1622356.png)
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol, commonly referred to as “MTT”, is a small molecule that has been studied for its potential applications in biochemistry and physiology. This compound has been found to have a number of beneficial effects, including antioxidant and anti-inflammatory properties, making it an attractive target for further research and development.
Scientific Research Applications
Corrosion Inhibition
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives have been investigated as corrosion inhibitors for metals in corrosive environments. For instance, these compounds have shown significant efficiency in protecting copper against corrosion in saline conditions, suggesting potential applications in metal preservation and industrial processes where corrosion resistance is crucial (Chauhan et al., 2019).
Solar Cell Technology
Innovations in solar cell technology have also benefited from the study of 4H-1,2,4-triazole derivatives. A novel thiolate/disulfide electrolyte system based on these compounds has been used in dye-sensitized solar cells (DSSCs), demonstrating the potential to enhance the efficiency and stability of solar energy conversion devices (Hilmi et al., 2014).
Molecular Level Corrosion Understanding
The molecular mechanisms behind the corrosion inhibition properties of similar triazole derivatives have been elucidated through quantum chemical approaches, providing insights into how these compounds interact with metal surfaces and prevent corrosion (Gece & Bilgiç, 2012).
Antioxidant Evaluation
4H-1,2,4-triazole derivatives have been synthesized and evaluated for their antioxidant properties, revealing potential applications in the development of new antioxidant agents (Maddila et al., 2015).
Antimicrobial Activities
Studies on substituted triazolothiadiazoles, which are closely related to the compound , have shown promising antimicrobial activities, indicating potential uses in the development of new antimicrobial agents (Prasad et al., 2009).
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have demonstrated preliminary in vitro antibacterial activity against Staphylococcus aureus, E coli, P aeroginosa, and S. typhi .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets and mode of action .
Result of Action
Based on the diverse biological activities of similar thiazole derivatives, it can be inferred that this compound may have a range of potential effects .
properties
IUPAC Name |
4-methyl-3-(thiophen-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S3/c1-11-6(9-10-8(11)12)5-14-7-3-2-4-13-7/h2-4H,5H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSELYSPKDJZLFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CSC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384870 | |
Record name | 4-Methyl-5-{[(thiophen-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
448947-84-0 | |
Record name | 4-Methyl-5-{[(thiophen-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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